Hbv-IN-31

Description

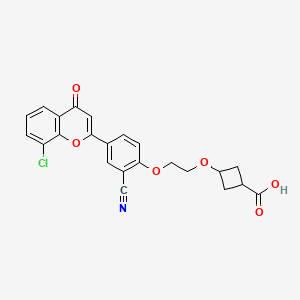

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18ClNO6 |

|---|---|

Molecular Weight |

439.8 g/mol |

IUPAC Name |

3-[2-[4-(8-chloro-4-oxochromen-2-yl)-2-cyanophenoxy]ethoxy]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C23H18ClNO6/c24-18-3-1-2-17-19(26)11-21(31-22(17)18)13-4-5-20(15(8-13)12-25)30-7-6-29-16-9-14(10-16)23(27)28/h1-5,8,11,14,16H,6-7,9-10H2,(H,27,28) |

InChI Key |

IHDWPXWVRCUHRF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C#N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Hbv-IN-31 in the Inhibition of Hepatitis B Virus Replication

Disclaimer: The following technical guide is based on a hypothetical compound designated "Hbv-IN-31," as no public scientific literature is available for a molecule with this specific name. The described mechanism of action, experimental data, and protocols are representative of a plausible novel anti-HBV agent, specifically a core protein allosteric modulator (CpAM), and are synthesized from established principles in hepatitis B virus (HBV) research.

Introduction to HBV Replication and Therapeutic Challenges

Hepatitis B virus (HBV) infection remains a significant global health issue, with chronic infection leading to a higher risk of developing cirrhosis and hepatocellular carcinoma. The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication.[1][2][3] Current therapies, mainly nucleos(t)ide analogues (NAs) and interferons, can suppress viral replication but rarely lead to a functional cure, defined by the loss of hepatitis B surface antigen (HBsAg).[4][5] This necessitates the development of new therapeutic agents targeting different aspects of the HBV life cycle.[6][7]

Proposed Mechanism of Action for this compound

This compound is a novel small molecule inhibitor of HBV replication. Based on its chemical structure and preclinical data, this compound is classified as a Core Protein Allosteric Modulator (CpAM). The HBV core protein is crucial for multiple stages of the viral life cycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the formation of new cccDNA.[1][6]

This compound is hypothesized to exert its antiviral effect through a dual mechanism:

-

Misdirection of Capsid Assembly: By binding to a hydrophobic pocket on the core protein dimer, this compound induces a conformational change that leads to the assembly of aberrant, non-functional capsids. These malformed capsids are unable to correctly package the viral pgRNA and polymerase, thereby halting the initiation of reverse transcription.

-

Inhibition of cccDNA Formation: For the subset of capsids that may still form and mature, this compound is proposed to stabilize the capsid structure, preventing its timely disassembly within the nucleus. This interference with uncoating inhibits the release of the relaxed circular DNA (rcDNA) genome, a prerequisite for its conversion into cccDNA.

This dual mechanism of action is illustrated in the following diagram:

Quantitative Analysis of Antiviral Activity

The in vitro antiviral activity and cytotoxicity of this compound were evaluated in various cell-based assays. The results are summarized in the table below.

| Parameter | HepG2.2.15 Cells | Primary Human Hepatocytes (PHH) | Notes |

| EC50 (HBV DNA) | 15 nM | 25 nM | 50% effective concentration for reducing extracellular HBV DNA. |

| EC50 (HBeAg) | 50 nM | 80 nM | 50% effective concentration for reducing secreted HBeAg. |

| EC50 (HBsAg) | > 10 µM | > 10 µM | Limited effect on HBsAg production from integrated DNA. |

| EC50 (HBV RNA) | 20 nM | 35 nM | 50% effective concentration for reducing encapsidated HBV RNA.[8] |

| CC50 | > 25 µM | > 25 µM | 50% cytotoxic concentration. |

| Selectivity Index (SI) | > 1600 | > 1000 | Calculated as CC50 / EC50 (HBV DNA). |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.

Detailed Experimental Protocols

Cell Culture and Compounds

-

HepG2.2.15 Cell Line: This cell line stably expresses the HBV genome and was cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418.

-

Primary Human Hepatocytes (PHH): Cryopreserved PHH were thawed and plated on collagen-coated plates and infected with HBV genotype D.

-

Compound Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mM and serially diluted in culture medium for experiments.

Antiviral Activity Assay

-

Cell Seeding: HepG2.2.15 cells were seeded in 96-well plates. For PHH, cells were infected with HBV for 24 hours prior to compound addition.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound for 6 days, with media and compound refreshed every 2 days.

-

Supernatant Collection: On day 6, cell culture supernatants were collected for quantification of HBV DNA and antigens.

-

DNA Extraction and qPCR: Viral DNA was extracted from the supernatant and quantified by real-time PCR using primers specific for the HBV S gene.

-

Antigen Quantification: HBeAg and HBsAg levels in the supernatant were measured using commercial ELISA kits.

-

Data Analysis: EC50 values were calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

-

Cell Treatment: Cells were treated with the same concentrations of this compound as in the antiviral assay for 6 days.

-

Viability Assessment: Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: CC50 values were determined from the dose-response curve.

Mechanism of Action Studies: Capsid Assembly Assay

-

Cell Lysis: HepG2.2.15 cells treated with this compound were lysed.

-

Native Agarose Gel Electrophoresis: Cell lysates were run on a native agarose gel to separate intact capsids from free core protein.

-

Western Blot: Proteins were transferred to a membrane and probed with an anti-HBc antibody to visualize capsids.

-

Southern Blot: A parallel gel was subjected to Southern blotting using an HBV-specific probe to detect encapsidated DNA.

Signaling Pathway and Logical Relationships

The logical relationship of this compound's action on the HBV replication pathway is depicted below. The compound's binding to the core protein is the initiating event that leads to two downstream inhibitory consequences.

Conclusion

The hypothetical novel CpAM, this compound, demonstrates potent and selective inhibition of HBV replication in vitro. Its proposed dual mechanism of action—misdirecting capsid assembly and preventing cccDNA formation—makes it a promising candidate for further development. By targeting a different step in the viral life cycle than existing NAs, this compound has the potential to be used in combination therapies to achieve higher rates of functional cure for chronic hepatitis B. Further studies are warranted to evaluate its in vivo efficacy and safety profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Hepatitis B: The Virus and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interferon and interferon-stimulated genes in HBV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

The Vanguard of Hepatitis B Therapy: A Technical Guide to the Discovery and Synthesis of Novel Core Protein Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] While current treatments involving nucleos(t)ide analogues (NAs) and interferons can suppress viral replication, they seldom lead to a functional cure.[3][4] This has spurred the development of novel HBV inhibitors targeting different aspects of the viral life cycle.[1] Among the most promising are the Core protein Allosteric Modulators (CpAMs), which interfere with the proper assembly of the viral capsid, a crucial step for viral replication and persistence.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel HBV inhibitors, with a focus on CpAMs as exemplary next-generation therapeutics.

Quantitative Data on Novel HBV Inhibitors

The efficacy of newly developed HBV inhibitors is quantified through various in vitro and in vivo assays. Key parameters include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which measure the inhibitor's potency in reducing viral replication. The following tables summarize quantitative data for several novel HBV inhibitors, including pyrimidine derivatives and heteroaryldihydropyrimidines (HAPs).

| Compound | Class | Assay | IC50 / EC50 (nM) | Cytotoxicity (CC50) | Reference |

| Compound 23h | Pyrimidine Derivative (CpAM) | Serum HBV DNA Quantification | 181 nM (IC50) | Not Specified | [5] |

| GLS4 | Heteroaryldihydropyrimidine (HAP) | HepG2.2.15 Cell Assay | 1 nM (EC50) | Not Specified | [7] |

| GLS4 (vs. resistant strains) | Heteroaryldihydropyrimidine (HAP) | Cell-based assays | 10-20 nM (EC50) | Not Specified | [7] |

| Entecavir | Nucleoside Analogue | In vitro HBV DNA synthesis | 3.75 nM (IC50) | Not Specified | [1] |

| ABI-H0731 | Core Protein Inhibitor | Not Specified | Not Specified | Not Specified | [4] |

| NVR 3-778 | Core Protein Inhibitor | Not Specified | Not Specified | Not Specified | [8] |

| JNJ-0440 | Class II CpAM | Not Specified | Not Specified | Not Specified | [8] |

Table 1: In Vitro Efficacy of Novel HBV Inhibitors

| Compound | Model | Treatment Duration | Outcome | Reference |

| Compound 23h | Human liver-chimeric uPA/SCID mouse model | 5 weeks | 3.35 log reduction in serum HBV DNA | [5] |

| JNJ-6379 | Phase 1 Study (Human) | 28 days | 2.0–2.5 log10 IU/mL reduction in HBV DNA | [8] |

| JNJ-0440 | Phase 1b Study (Human) | 28 days | 3.3 log10 IU/mL reduction in HBV DNA | [8] |

| ABI-H2158 | Phase 1 Study (Human) | 14 days | 2.3-2.7 log10 IU/mL reduction in HBV DNA | [8] |

Table 2: In Vivo and Clinical Efficacy of Novel HBV Inhibitors

Experimental Protocols

The discovery and validation of novel HBV inhibitors involve a series of standardized experimental protocols. Below are detailed methodologies for key assays cited in the development of compounds like CpAMs.

HBV Replication Inhibition Assay (HepG2.2.15 Cell Line)

This assay is fundamental for quantifying the antiviral activity of a test compound.

-

Cell Culture: The HepG2.2.15 cell line, which stably expresses HBV, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound for a specified period (e.g., 6-8 days). A known HBV inhibitor (e.g., Lamivudine) is used as a positive control, while untreated cells serve as a negative control.

-

Quantification of Extracellular HBV DNA: After treatment, the cell culture supernatant is collected. Viral particles are precipitated, and the HBV DNA is extracted. The amount of HBV DNA is then quantified using a real-time quantitative PCR (qPCR) assay.

-

Data Analysis: The percentage of HBV DNA reduction is calculated relative to the untreated control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the test compound to the host cells.

-

Cell Culture and Treatment: HepG2 or other suitable cell lines are cultured and treated with the same concentrations of the test compound as in the replication inhibition assay.

-

MTT Reagent Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The selectivity index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC50 to EC50.

Capsid Assembly Assay (Particle Gel Assay)

This assay is specific for evaluating CpAMs and their effect on capsid formation.

-

Cell Lysis and Lysate Preparation: HBV-expressing cells (e.g., AML12HBV10 or HepDES19) are treated with the test compound.[6][9] After treatment, the cells are lysed to release cytoplasmic contents.[6]

-

Native Agarose Gel Electrophoresis: The cell lysates are resolved on a native agarose gel (e.g., 1.8% agarose).[6] This technique separates intact capsids based on their charge and size.

-

Western Blotting: The separated capsids are transferred to a nitrocellulose membrane. The membrane is then probed with an antibody specific for the HBV core protein to visualize the capsids.[6]

-

Analysis: CpAMs can have two main effects: Type I modulators accelerate capsid assembly, leading to the formation of empty, non-functional capsids, while Type II modulators cause the formation of aberrant, non-capsid polymers.[9] These different forms will migrate differently on the gel compared to the normal capsids from untreated cells.[6]

In Vivo Efficacy in Mouse Models

Animal models are crucial for evaluating the preclinical efficacy and pharmacokinetics of lead compounds.

-

Animal Model: Human liver-chimeric uPA/SCID mice or hydrodynamic injection mouse models are commonly used.[5] These models support HBV replication.

-

Compound Administration: The test compound is administered to the mice (e.g., orally) for a defined period.

-

Monitoring of Viral Load: Blood samples are collected at regular intervals, and the serum levels of HBV DNA are quantified by qPCR.

-

Toxicity Assessment: At the end of the study, organs may be collected for histological analysis, and blood samples can be analyzed for markers of liver and kidney toxicity.[5]

Visualizations of Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

Caption: The HBV lifecycle, a target for novel inhibitors.

Caption: A generalized workflow for HBV inhibitor discovery.

Caption: Mechanism of Core Protein Allosteric Modulators.

Conclusion

The landscape of HBV treatment is rapidly evolving, with novel inhibitors like CpAMs offering the potential to move beyond viral suppression towards a functional cure. The discovery and development of these compounds rely on a robust pipeline of in vitro and in vivo assays to characterize their potency, mechanism of action, and safety profiles. As exemplified by compounds such as 23h and GLS4, targeting the viral core protein is a highly promising strategy.[5][7] Continued research in this area, leveraging the methodologies outlined in this guide, is essential for bringing these next-generation therapies to patients in need.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 3. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 4. Hepatitis B core protein inhibitor, ABI-H0731, produces promising results in Phase 2a studies - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Target: A Technical Guide to Identifying the Mechanism of Action of Novel Anti-HBV Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel therapeutics against the Hepatitis B virus (HBV) is critical to achieving a functional cure for the more than 250 million people chronically infected worldwide.[1] A key step in the development of new antiviral agents is the precise identification of their target within the viral lifecycle. This technical guide outlines a comprehensive strategy for the target identification of a hypothetical novel HBV inhibitor, herein referred to as Hbv-IN-31. We will detail the experimental methodologies, present representative quantitative data for different classes of HBV inhibitors, and provide visualizations of key pathways and workflows to guide researchers in this complex process.

The Hepatitis B Virus Lifecycle: A Landscape of Therapeutic Opportunity

The HBV lifecycle presents a variety of potential targets for therapeutic intervention.[2][3][4] Understanding these stages is fundamental to elucidating the mechanism of action of a novel inhibitor. The key steps include:

-

Entry: The virus attaches to hepatocytes via heparan sulfate proteoglycans (HSPGs) and then specifically binds to the sodium taurocholate cotransporting polypeptide (NTCP) receptor, leading to endocytosis.[5][6][7]

-

Uncoating and Nuclear Import: Following entry, the viral nucleocapsid is released into the cytoplasm and transported to the nucleus.

-

cccDNA Formation: Inside the nucleus, the relaxed circular DNA (rcDNA) genome is converted into a stable, covalently closed circular DNA (cccDNA) minichromosome, which serves as the template for all viral transcription.[1][5] The persistence of cccDNA is a major hurdle to curing chronic HBV.[8]

-

Transcription and Translation: Host cellular machinery transcribes the cccDNA into messenger RNAs (mRNAs) for viral protein production and pregenomic RNA (pgRNA).

-

Encapsidation: The pgRNA is packaged into newly formed core protein (HBc) capsids in the cytoplasm, along with the viral polymerase.

-

Reverse Transcription: Within the capsid, the pgRNA is reverse-transcribed into the rcDNA genome.

-

Assembly and Egress: The DNA-containing nucleocapsids can either be recycled to the nucleus to replenish the cccDNA pool or be enveloped by surface proteins (HBsAg) in the endoplasmic reticulum and secreted from the cell as new virions.[4]

Diagram of the HBV lifecycle highlighting key stages for therapeutic intervention.

Target Identification Workflow for this compound

The process of identifying the specific target of a novel compound like this compound is a multi-step, iterative process. A general workflow is presented below.

A generalized workflow for the identification and validation of an antiviral drug target.

Experimental Protocols for Target Identification

Detailed below are key experimental protocols that can be employed to determine the target of this compound.

Initial High-Content Phenotypic Screening

This approach monitors the entire HBV lifecycle to identify inhibitors and provide initial clues about their mechanism of action.[9]

-

Objective: To determine if this compound inhibits an early or late stage of the HBV lifecycle.

-

Cell Line: HepG2-NTCP cells, which are susceptible to HBV infection.

-

Methodology:

-

Plate HepG2-NTCP cells in 384-well plates.

-

Pre-treat a set of cells with a dilution series of this compound for 2 hours before infection.

-

Inoculate the cells with HBV.

-

At 6 days post-infection, collect the supernatant and transfer it to naive HepG2-NTCP cells (passage 2).

-

Fix and stain both primary (passage 1) and secondary (passage 2) infected cells for HBV core antigen (HBcAg) and nuclei.

-

Use high-content imaging to quantify the percentage of infected cells in both passages.

-

-

Interpretation:

-

Inhibition in passage 1 only suggests an early-stage inhibitor (entry, cccDNA formation).

-

Inhibition in both passage 1 and 2 indicates a late-stage inhibitor (replication, assembly, egress).

-

Specific Cell-Based Assays

Based on the initial phenotypic screen, more specific assays can be performed.

-

Entry Inhibition Assay:

-

Objective: To determine if this compound blocks viral entry.

-

Methodology: Utilize an AlphaScreen assay to monitor the interaction between the HBV large surface antigen (LHBs) and the NTCP receptor.[10] Alternatively, a synchronized infection model can be used where the compound is added at different time points relative to infection.[6]

-

Quantitative Endpoint: IC50 value for the inhibition of LHBs-NTCP interaction.

-

-

Capsid Assembly Modulation Assay:

-

Objective: To assess if this compound affects capsid formation.

-

Methodology: A thermal shift assay (TSA) can be used to measure the impact of the compound on the stability of the HBV core protein.[11] Hits from the TSA can be further evaluated in antiviral assays measuring the reduction of encapsidated pgRNA.

-

Quantitative Endpoint: Change in melting temperature (ΔTm) in the TSA and EC50 for the reduction of viral DNA.

-

-

Polymerase (Reverse Transcriptase) Inhibition Assay:

-

Objective: To test for direct inhibition of the viral polymerase.

-

Methodology: A cell-free assay using purified HBV reverse transcriptase domain can be employed to screen for inhibitors of its substrate binding activity.[12]

-

Quantitative Endpoint: IC50 value for the inhibition of reverse transcriptase activity.

-

-

HBsAg Secretion Assay:

-

Objective: To determine if this compound inhibits the secretion of viral particles.

-

Methodology: Treat HBV-producing cell lines (e.g., HepG2.2.15) with this compound and quantify the level of HBsAg in the supernatant using an ELISA or similar immunoassay.

-

Quantitative Endpoint: EC50 for the reduction of secreted HBsAg.

-

Resistance Profiling

-

Objective: To identify the target protein through the genetic characterization of resistant mutants.

-

Methodology:

-

Culture HBV-infected cells in the presence of increasing concentrations of this compound over a prolonged period.

-

Isolate and sequence the viral genome from resistant clones that emerge.

-

Map the mutations to specific viral proteins. The location of the mutations strongly suggests the drug's target.

-

Quantitative Data for Known HBV Inhibitors

The following tables summarize representative quantitative data for different classes of known HBV inhibitors, providing a benchmark for the evaluation of this compound.

Table 1: Antiviral Activity of Representative HBV Inhibitors

| Compound Class | Example Compound | Assay System | Potency (EC50/IC50) | Target |

| Entry Inhibitor | Bulevirtide (Myrcludex B) | HepaRG cells | ~50 pM | NTCP |

| Capsid Assembly Modulator | GLS4 | HepG2.2.15 cells | 0.023 µM | Core Protein |

| Nucleos(t)ide Analogs | Entecavir (ETV) | HepG2.2.15 cells | ~0.004 µM | Polymerase (RT) |

| HBsAg Secretion Inhibitor | NVR 3-778 | HepG2.2.15 cells | ~0.2 µM | HBsAg Secretion |

Table 2: Representative Data on HBV DNA and HBsAg Reduction

| Compound | Treatment Duration | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBsAg Reduction (log10 IU/mL) | Reference |

| GLS4 (CpAM) | 28 days | -1.42 to -3.5 | -0.06 to -0.33 | [13] |

| Lamivudine (NUC) | >2 years | >3.8 | Variable | [14] |

| IMC-I109V (TCR bispecific) | Single Dose | Not Reported | ≥ 0.2 in responders | [15] |

Signaling Pathways in HBV Infection and Inhibition

HBV infection and the host immune response involve complex signaling pathways. Some inhibitors may act on host factors rather than viral proteins. For example, compounds that modulate innate immune signaling pathways, such as the RIG-I or Toll-like receptor (TLR) pathways, can suppress HBV replication.[1]

Simplified diagram of the RIG-I signaling pathway and its inhibition by the HBV X protein.

Conclusion

The identification of the specific target of a novel anti-HBV compound such as this compound is a critical and complex undertaking that requires a systematic and multi-pronged approach. By combining high-content phenotypic screening with a battery of specific cell-based and biochemical assays, complemented by resistance profiling, researchers can effectively pinpoint the mechanism of action. The methodologies and data presented in this guide provide a robust framework for the characterization of new chemical entities, ultimately paving the way for the development of more effective and curative therapies for chronic hepatitis B.

References

- 1. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Levels of Hepatitis B Virus DNA and Surface Antigen and the Risk of Hepatocellular Carcinoma in Patients with Hepatitis B Receiving Long-Term Nucleos(t)ide Analogue Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunocore presents Phase 1 data for hepatitis B candidate at AASLD's The Liver Meeting | INN [investingnews.com]

Preliminary Characterization of Hbv-IN-31: A Novel Hepatitis B Virus Integrase Inhibitor

A Technical Whitepaper for Drug Development Professionals

Abstract: Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. Current treatment regimens, primarily nucleos(t)ide analogs and interferons, can suppress viral replication but rarely lead to a functional cure. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a key factor in viral rebound. This document provides a preliminary characterization of Hbv-IN-31, a novel, potent, and selective inhibitor of the putative HBV integrase, a viral enzyme activity hypothesized to be involved in the formation and maintenance of the cccDNA reservoir. This technical guide summarizes the mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile of this compound, presenting a promising new therapeutic avenue for achieving a functional cure for chronic HBV.

Introduction and Rationale

The Hepatitis B Virus life cycle is complex, involving the conversion of the relaxed circular DNA (rcDNA) genome into a stable cccDNA minichromosome within the nucleus of infected hepatocytes.[1][2] This cccDNA serves as the template for the transcription of all viral RNAs, leading to the production of new virions and viral proteins.[1] While the existence and role of an HBV-encoded integrase are still areas of active research, the process of rcDNA conversion to cccDNA involves DNA ligation and repair steps that present a plausible target for therapeutic intervention. This compound was designed to inhibit this critical step, thereby preventing the establishment and replenishment of the cccDNA pool.

Proposed Mechanism of Action

This compound is a small molecule inhibitor designed to chelate divalent metal ions within the catalytic site of the HBV integrase/polymerase enzyme, a mechanism analogous to that of HIV integrase inhibitors.[3][4] By binding to this active site, this compound is hypothesized to block the strand transfer and ligation steps necessary for the conversion of rcDNA to cccDNA. This dual-pronged attack would not only prevent the establishment of new cccDNA in newly infected cells but also inhibit the replenishment of the existing cccDNA pool in chronically infected cells.

Quantitative Data Summary

The following tables summarize the preliminary quantitative data for this compound from a series of in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value |

| HepG2.2.15 | HBV DNA Reduction | EC50 | 150 nM |

| HBsAg Secretion | EC50 | 1.2 µM | |

| dHepaRG | cccDNA Formation | EC50 | 350 nM |

| HepG2 | Cytotoxicity | CC50 | > 50 µM |

| Primary Human Hepatocytes | Cytotoxicity | CC50 | > 45 µM |

| Selectivity Index (SI) | (CC50 / EC50) | > 300 |

Table 2: In Vivo Efficacy of this compound in an AAV-HBV Mouse Model (8-week study, daily oral administration)

| Treatment Group | Dose (mg/kg) | Mean Log10 Reduction in Serum HBV DNA | Mean Log10 Reduction in Serum HBsAg |

| Vehicle Control | - | -0.1 ± 0.2 | +0.05 ± 0.1 |

| Entecavir | 0.5 | -2.5 ± 0.4 | -0.2 ± 0.1 |

| This compound | 10 | -2.8 ± 0.5 | -0.9 ± 0.3 |

| This compound | 30 | -3.5 ± 0.6 | -1.5 ± 0.4 |

| This compound + Entecavir | 30 + 0.5 | -4.2 ± 0.5 | -1.8 ± 0.5 |

Table 3: Preliminary Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Oral Bioavailability (F%) | 45% |

| Tmax (h) | 1.5 |

| Cmax (µM) | 12 (at 10 mg/kg) |

| Half-life (t1/2) | 8 hours |

| Protein Binding | 92% |

Detailed Experimental Protocols

In Vitro Antiviral Efficacy Assay (HepG2.2.15 Cells)

-

Cell Culture: HepG2.2.15 cells, which constitutively express HBV, are cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 380 µg/mL G418.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Cells are incubated for 7 days, with media and compound refreshed on day 4.

-

Supernatant Collection: On day 7, the cell culture supernatant is collected for quantification of secreted HBV DNA and HBsAg.

-

DNA Extraction and qPCR: Viral DNA is extracted from the supernatant using a commercial kit. HBV DNA levels are quantified by real-time PCR using primers specific for the HBV S gene.

-

HBsAg Quantification: HBsAg levels in the supernatant are measured using a commercial ELISA kit.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by non-linear regression analysis of the dose-response curve.

cccDNA Formation Assay (dHepaRG Cells)

-

Cell Differentiation: HepaRG cells are differentiated into hepatocyte-like cells by culturing in William's E Medium supplemented with specific growth factors for 4 weeks.

-

HBV Infection: Differentiated cells are infected with HBV (genotype D) at a multiplicity of infection (MOI) of 100. The inoculum is removed after 16 hours.

-

Compound Treatment: Cells are treated with serial dilutions of this compound immediately after infection.

-

Incubation: The cells are incubated for 10 days, with media and compound refreshed every 3 days.

-

cccDNA Extraction: On day 10, nuclear DNA is extracted using a modified Hirt extraction method to selectively isolate cccDNA. The extract is treated with a plasmid-safe ATP-dependent DNase to remove any remaining rcDNA and integrated DNA.

-

cccDNA Quantification: The purified cccDNA is quantified by qPCR using specific primers that span the gap region of the rcDNA, ensuring only cccDNA is amplified.

-

Data Analysis: The EC50 for cccDNA formation inhibition is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: HepG2 or primary human hepatocytes are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan.

-

Solubilization: The formazan crystals are solubilized by adding DMSO.

-

Absorbance Reading: The absorbance is measured at 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against compound concentration.

HBV-Modulated Signaling Pathways and Potential for Immune Restoration

Chronic HBV infection is associated with the suppression of host innate and adaptive immune responses, partly through the high circulating load of HBsAg.[2][5] By reducing both viral replication and HBsAg secretion, this compound may contribute to the restoration of a functional anti-HBV immune response. A key pathway suppressed by HBV is the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an interferon response.

Conclusion and Future Directions

The preliminary data for this compound demonstrate potent antiviral activity against HBV, specifically targeting the critical step of cccDNA formation. The compound exhibits a favorable in vitro selectivity index and promising in vivo efficacy, particularly in combination with existing nucleos(t)ide analogs. The reduction in both HBV DNA and HBsAg suggests that this compound could be a cornerstone of future combination therapies aimed at achieving a functional cure.

Further studies are underway to fully elucidate the binding mode and resistance profile of this compound. Investigational New Drug (IND)-enabling toxicology and safety pharmacology studies are being initiated to support the progression of this compound into Phase 1 clinical trials. The unique mechanism of action of this novel HBV integrase inhibitor holds the potential to address the key challenge of cccDNA persistence and represents a significant step forward in the treatment of chronic Hepatitis B.

References

- 1. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HBV DNA Integration: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Action of Hbv-IN-31: A Technical Guide to its Impact on HBV cccDNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound Hbv-IN-31 and its effects on the formation and stability of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). The persistence of cccDNA in infected hepatocytes is the primary reason for the difficulty in curing chronic HBV infection, making it a critical target for novel antiviral therapies. This compound has been identified as a potent inhibitor of HBV cccDNA. This document collates available data on its activity, outlines the experimental methodologies used for its characterization, and visualizes the key processes involved.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound on HBV replication and cccDNA have been quantified through various in vitro assays. The following tables summarize the key potency data available for this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Cell Line | IC50 / EC50 | Assay Description |

| HBsAg Inhibition | - | 0.13 µM | Measurement of Hepatitis B surface antigen (HBsAg) levels in the supernatant of HBV-producing cells treated with this compound. |

| Cell Growth Inhibition | HepDES19 | 16.01 µM | Assessment of the compound's cytotoxicity by measuring the viability of HepDES19 cells after a 5-day treatment period. |

Note: Data is based on publicly available information. Further details are expected to be found within the primary research publications or patent documentation.

Mechanism of Action: Targeting cccDNA

This compound is classified as an HBV cccDNA inhibitor. The formation of cccDNA from relaxed circular DNA (rcDNA) is a multi-step process involving several host DNA repair enzymes. While the precise molecular target of this compound has not been publicly disclosed, its activity suggests interference with one or more of these critical steps.

The HBV cccDNA Formation Pathway

The conversion of rcDNA to cccDNA in the nucleus of hepatocytes is a critical step for the establishment of persistent HBV infection. This process involves the removal of the viral polymerase linked to the 5' end of the minus strand, removal of the RNA primer from the 5' end of the plus strand, completion of the single-stranded region of the plus strand, and ligation of both DNA strands.

Caption: The pathway of HBV cccDNA formation from the incoming nucleocapsid.

This compound likely acts on the enzymatic machinery responsible for the conversion of rcDNA to cccDNA, thereby preventing the establishment of the viral minichromosome.

Experimental Protocols

The characterization of this compound's effect on HBV cccDNA involves a series of specialized molecular biology assays. The following are detailed methodologies for key experiments typically cited in the evaluation of such inhibitors. These protocols are based on standard techniques in the field and are presumed to be similar to those used for this compound.

Cell Culture and Compound Treatment

-

Cell Line: HepG2.2.15 cells, which stably replicate HBV, or primary human hepatocytes (PHH) infected with HBV, are commonly used. For cytotoxicity, the HepDES19 cell line is utilized.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium is typically kept below 0.5% to avoid solvent-induced toxicity. Cells are treated for a specified period, usually several days, with the medium and compound being refreshed periodically.

Quantification of HBsAg

-

Assay Principle: Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying HBsAg in cell culture supernatants.

-

Procedure:

-

Cell culture supernatants are collected after treatment with this compound.

-

96-well microtiter plates are coated with a monoclonal antibody specific for HBsAg.

-

The collected supernatants are added to the wells and incubated.

-

After washing, a second HBsAg-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate for the enzyme is added, and the resulting colorimetric reaction is measured using a microplate reader.

-

The concentration of HBsAg is determined by comparison to a standard curve generated with known concentrations of purified HBsAg.

-

The IC50 value is calculated as the concentration of this compound that inhibits HBsAg production by 50%.

-

HBV cccDNA Extraction and Quantification

-

Principle: Differentiating cccDNA from other viral DNA forms (rcDNA and integrated DNA) is crucial. This is typically achieved by a combination of selective DNA extraction and specific amplification or detection methods. The Hirt extraction method is a common technique to enrich for low molecular weight, non-integrated DNA.[1]

-

Hirt DNA Extraction:

-

Harvest and lyse the cells with a gentle lysis buffer containing a non-ionic detergent.

-

Precipitate high molecular weight genomic DNA by adding a high concentration of salt (e.g., NaCl).

-

Centrifuge to pellet the genomic DNA and cell debris.

-

The supernatant, containing low molecular weight DNA including cccDNA and rcDNA, is collected.

-

The DNA is then purified by phenol-chloroform extraction and ethanol precipitation.

-

-

Quantification by Southern Blot:

-

The extracted DNA is digested with a restriction enzyme that linearizes rcDNA but does not cut cccDNA.

-

The DNA fragments are separated by agarose gel electrophoresis.

-

The DNA is transferred to a nylon membrane.

-

The membrane is hybridized with a radiolabeled HBV-specific DNA probe.

-

The signals corresponding to cccDNA and linearized rcDNA are visualized by autoradiography and quantified.

-

-

Quantification by qPCR:

-

To specifically quantify cccDNA, the extracted DNA is treated with an exonuclease (e.g., T5 exonuclease) that digests linear and nicked DNA (like rcDNA) but not covalently closed circular DNA.

-

The remaining cccDNA is then quantified by quantitative PCR (qPCR) using primers that specifically amplify a region of the HBV genome.

-

The cccDNA copy number is normalized to the cell number, which can be determined by quantifying a host single-copy gene (e.g., β-globin) from the same sample.

-

Caption: Workflow for the quantification of HBV cccDNA.

Assessment of cccDNA Stability

-

Principle: To assess the effect of a compound on the stability of pre-existing cccDNA, a chase experiment is performed.

-

Procedure:

-

Establish a stable pool of cccDNA in cells (e.g., by infecting primary hepatocytes or using a tetracycline-inducible replication system like HepDES19).

-

Inhibit de novo cccDNA formation by adding a potent reverse transcriptase inhibitor (e.g., entecavir).

-

Treat the cells with this compound at various concentrations.

-

Harvest cells at different time points (e.g., 0, 3, 6, 9 days).

-

Extract and quantify cccDNA at each time point as described in section 3.3.

-

A decrease in the cccDNA level over time in the presence of this compound, compared to the control, would indicate that the compound promotes the decay of the cccDNA pool.

-

Conclusion

This compound represents a promising lead compound in the quest for a functional cure for chronic hepatitis B. Its potent inhibitory effect on HBV cccDNA, the key molecule for viral persistence, makes it a valuable tool for research and a potential candidate for further drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel cccDNA-targeting agents. Further studies are required to elucidate its precise mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models.

References

Bulevirtide (Myrcludex B): A Technical Guide to a First-in-Class HBV Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure. The critical first step of the viral lifecycle, the entry of HBV into hepatocytes, presents a compelling target for novel antiviral therapies. This document provides a comprehensive technical overview of Bulevirtide (formerly Myrcludex B), a first-in-class HBV and Hepatitis D Virus (HDV) entry inhibitor. Bulevirtide is a synthetic lipopeptide that competitively blocks the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV and HDV entry into liver cells. This guide details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used to characterize this potent antiviral agent.

Introduction to HBV Entry and the Role of NTCP

The entry of HBV into hepatocytes is a multi-step process initiated by a low-affinity attachment of the virus to heparan sulfate proteoglycans on the cell surface. This is followed by a high-affinity interaction between the pre-S1 domain of the large HBV envelope protein and the sodium taurocholate co-transporting polypeptide (NTCP), a transmembrane protein predominantly expressed on the basolateral membrane of hepatocytes.[1] This specific binding is essential for the subsequent internalization of the virus.[1][2]

NTCP has been identified as the bona fide receptor for both HBV and its satellite virus, HDV.[3][4] Its critical role in mediating viral entry makes it an attractive target for the development of entry inhibitors, which can prevent de novo infection of hepatocytes and the intrahepatic spread of the virus.[4][5]

Bulevirtide (Myrcludex B): Mechanism of Action

Bulevirtide is a synthetic lipopeptide composed of 47 amino acids, derived from the pre-S1 domain of the HBV large envelope protein, and includes an N-terminal myristoylation.[6][7] Its mechanism of action is the competitive inhibition of the NTCP receptor.[2][7]

Bulevirtide mimics the pre-S1 domain of HBV and binds to NTCP with high affinity, thereby physically obstructing the attachment of HBV and HDV virions to the receptor.[2][3] Recent structural studies using cryo-electron microscopy have revealed that Bulevirtide interacts with NTCP through three functional domains:

-

A myristoyl group that anchors the lipopeptide to the cell membrane.[8]

-

A core sequence or "plug" that inserts directly into the bile salt transport tunnel of NTCP.[8]

-

An amino acid chain or "string" that extends across the extracellular surface of the NTCP receptor, securing the interaction.[8]

This unique binding mode not only blocks viral entry but also inhibits the physiological function of NTCP as a bile salt transporter, leading to a dose-dependent increase in serum bile acid levels, which is a known side effect of the drug.[9][10]

Below is a diagram illustrating the mechanism of HBV entry and its inhibition by Bulevirtide.

Caption: Mechanism of HBV entry via NTCP and competitive inhibition by Bulevirtide.

Quantitative Data Summary

The antiviral activity and cytotoxic potential of Bulevirtide have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of Bulevirtide

| Parameter | Cell Line/System | HBV/HDV Genotype | Value | Reference(s) |

| EC50 | HuH7-NTCP cells | HDV Laboratory Strains (Genotypes 1-8) | 0.44 - 0.64 nM | [11] |

| EC50 | Primary Human Hepatocytes | HDV Clinical Isolates | 0.2 - 0.73 nM | [11] |

| IC50 | Primary Tupaia Hepatocytes | HBV | ~0.05 - 0.5 nM (HBsAg) | [12] |

| IC50 | Primary Tupaia Hepatocytes | HBV | ~0.5 - 5 nM (HBeAg) | [12] |

| IC50 | NTCP-expressing cells | Bile Acid Transport | ~50 nM | [9] |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are measures of the potency of a drug in inhibiting a specific biological or biochemical function.[13]

Table 2: Clinical Efficacy of Bulevirtide (Phase 3 MYR301 Study at Week 48)

| Endpoint | Control (No Treatment) | Bulevirtide (2 mg/day) | Bulevirtide (10 mg/day) | Reference(s) |

| Combined Response | 2% | 45% | 48% | [10] |

| Undetectable HDV RNA | N/A | 12% | 20% | [10] |

| ALT Normalization | 12% | 51% | 56% | [10] |

Combined Response: Undetectable HDV RNA or a decline of ≥2 log10 IU/mL from baseline, and ALT normalization.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of Bulevirtide.

HBV/HDV Infection Inhibition Assay

This assay is fundamental for determining the efficacy of entry inhibitors.

Objective: To quantify the ability of a test compound (e.g., Bulevirtide) to inhibit HBV or HDV entry into susceptible cells.

Materials:

-

Hepatoma cell lines stably expressing NTCP (e.g., HepG2-NTCP or HuH7-NTCP).[14][15]

-

Primary Human Hepatocytes (PHH) or Primary Tupaia Hepatocytes (PTH).[12]

-

HBV or HDV viral stock of known titer.[12]

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).[16]

-

Test compound (Bulevirtide) and vehicle control (e.g., DMSO).[17]

-

Reagents for quantifying viral markers (e.g., ELISA kits for HBsAg/HBeAg, qPCR reagents for HBV DNA/HDV RNA).

Procedure:

-

Cell Seeding: Plate NTCP-expressing cells or primary hepatocytes in 96-well plates and culture overnight to allow for cell attachment.[12]

-

Compound Pre-incubation (Optional): To test for receptor-targeting activity, pre-incubate the cells with serial dilutions of Bulevirtide for a defined period (e.g., 30 minutes at 37°C) before adding the virus.

-

Virus Pre-incubation (Optional): To test for virion-targeting activity, pre-incubate the viral stock with serial dilutions of the test compound for 30 minutes at 37°C.[12]

-

Infection: Infect the cells with HBV or HDV at a defined multiplicity of infection (MOI).[12] If not pre-incubating, the compound can be added concurrently with the virus.

-

Incubation: Incubate the infected cells overnight at 37°C.[12]

-

Washing: The following day, remove the inoculum and wash the cells extensively (e.g., 5 times with PBS) to remove unbound virus and compound.[12]

-

Culture: Add fresh culture medium and continue to culture the cells for an extended period (e.g., 9-12 days), with media changes every 2-3 days.[6][12]

-

Quantification of Infection:

-

Collect culture supernatants at various time points to measure secreted viral antigens (HBsAg, HBeAg) by ELISA.

-

At the end of the experiment, lyse the cells to extract intracellular viral nucleic acids (HBV DNA, HDV RNA) and quantify by qPCR.[15]

-

-

Data Analysis: Calculate the IC50 or EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro HBV/HDV infection inhibition assay.

Cytotoxicity Assay

Objective: To determine the concentration at which a test compound induces cell death, typically expressed as the 50% cytotoxic concentration (CC50).[13]

Materials:

-

Cell line used for antiviral assays (e.g., HepG2-NTCP).

-

Test compound (Bulevirtide) and vehicle control.

-

Cell viability reagent (e.g., WST-8, MTT, or CellTiter-Glo).

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of Bulevirtide to the cells. Include wells with vehicle control (0% toxicity) and a known cytotoxic agent (100% toxicity).

-

Incubation: Incubate the cells for a period equivalent to the duration of the antiviral assay (e.g., 72 hours).[17]

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Determine the CC50 value by plotting cell viability against compound concentration.[13]

The Selectivity Index (SI) , a critical measure of a compound's therapeutic window, is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable, indicating that the compound is effective at concentrations far below those that cause cellular toxicity.[13]

NTCP Binding and Transport Assay

Objective: To confirm direct interaction with NTCP and assess the inhibition of its physiological function.

Materials:

-

Cells expressing NTCP (e.g., HEK-NTCP).[1]

-

Fluorescently labeled pre-S1 peptide (e.g., preS1-AX568) or Bulevirtide.[1]

-

Radioactively labeled taurocholate (e.g., ³H-TC) or a fluorescent bile acid analog.[1][16]

-

Scintillation counter or fluorescence plate reader/microscope.

Procedure (Binding Assay):

-

Incubate NTCP-expressing cells with a fluorescently labeled pre-S1 peptide in the presence or absence of increasing concentrations of unlabeled Bulevirtide.[1]

-

After incubation, wash the cells to remove unbound peptide.

-

Quantify the cell-associated fluorescence using a plate reader or visualize by fluorescence microscopy. A decrease in fluorescence in the presence of Bulevirtide indicates competitive binding.[1]

Procedure (Transport Assay):

-

Incubate NTCP-expressing cells with increasing concentrations of Bulevirtide.[1]

-

Add a fixed concentration of radiolabeled or fluorescent taurocholate and incubate for a short period (e.g., 10-15 minutes) at 37°C.[16]

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity or fluorescence.

-

A reduction in uptake demonstrates inhibition of NTCP's transport function. Calculate the IC50 for transport inhibition.[1]

Caption: Logical flow to confirm Bulevirtide's direct interaction with NTCP.

Conclusion

Bulevirtide represents a significant advancement in the treatment of chronic HBV and HDV infections by validating the viral entry pathway as a druggable target. Its well-defined mechanism of action, potent antiviral activity at nanomolar concentrations, and proven clinical efficacy have established it as a cornerstone of HDV therapy and a promising component of future HBV cure strategies.[3][18] The experimental methodologies outlined in this guide provide a robust framework for the identification and characterization of new HBV entry inhibitors, paving the way for the next generation of antiviral drugs targeting this critical step in the viral lifecycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Bulevirtide - Wikipedia [en.wikipedia.org]

- 3. [Bulevirtide as the first specific agent against hepatitis D virus infections-mechanism and clinical effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical effects of NTCP-inhibitor myrcludex B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The entry inhibitor Myrcludex-B efficiently blocks intrahepatic virus spreading in humanized mice previously infected with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of the hepatitis B and D virus cell entry inhibitor bulevirtide deciphered | German Center for Infection Research [dzif.de]

- 9. Frontiers | Evaluation of the drug-drug interaction potential of the novel hepatitis B and D virus entry inhibitor bulevirtide at OATP1B in healthy volunteers [frontiersin.org]

- 10. A Phase 3, Randomized Trial of Bulevirtide in Chronic Hepatitis D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broad-spectrum activity of bulevirtide against clinical isolates of HDV and recombinant pan-genotypic combinations of HBV/HDV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Inhibition of Hepatitis B Virus Infection by a preS1-binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Bulevirtide in the Treatment of Hepatitis Delta: Drug Discovery, Clinical Development and Place in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Novel Capsid Assembly Modulators in Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data analysis techniques used to investigate the role of novel Hepatitis B Virus (HBV) capsid assembly modulators (CAMs), using the hypothetical molecule Hbv-IN-31 as a case study. The information presented herein is synthesized from current scientific literature and is intended to guide research and development efforts targeting HBV.

Introduction to HBV and Capsid Assembly

Hepatitis B virus (HBV) infection is a major global health problem, with millions of people living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The HBV life cycle is complex, but a critical step is the assembly of the viral capsid, which is composed of the HBV core protein (Cp).[2] This process is a prime target for antiviral therapies because it is essential for the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which are necessary for viral replication.[3][4]

Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the normal process of capsid formation.[1] They can be broadly categorized into two classes:

-

Class I CAMs: These molecules, such as heteroaryldihydropyrimidines (HAPs), misdirect capsid assembly, leading to the formation of non-capsid polymers and aberrant structures that are not replication-competent.[1][5]

-

Class II CAMs: This class of compounds, including phenylpropenamides (PPAs) and sulfamoyl benzamides (SBAs), accelerates the kinetics of capsid assembly.[1][3] This rapid assembly often results in the formation of "empty" capsids that do not contain the pgRNA-polymerase complex, thereby halting viral replication.[3]

This guide will outline the process for characterizing a novel, hypothetical CAM, "this compound," from initial screening to in-depth mechanistic studies.

The HBV Capsid Assembly Pathway

The HBV capsid is an icosahedral shell primarily composed of Cp dimers. The assembly process is a highly regulated series of events that can result in capsids with different triangulation numbers, most commonly T=3 (composed of 90 dimers) and T=4 (composed of 120 dimers).[6][7] The process is initiated by the interaction of Cp dimers, which then oligomerize to form larger intermediates.[8][9] The presence of pgRNA is crucial for the efficient and selective packaging of the viral genome.[8]

Below is a diagram illustrating the key steps in the HBV capsid assembly pathway.

Caption: A simplified diagram of the HBV capsid assembly pathway.

Investigating a Novel CAM: this compound

The characterization of a novel CAM like this compound involves a series of in vitro and cell-based assays to determine its mechanism of action, potency, and specificity. The following sections detail the experimental workflow and data presentation for such an investigation.

Experimental Workflow for CAM Characterization

A logical workflow is essential for the efficient and comprehensive evaluation of a new CAM. The following diagram outlines a typical experimental pipeline.

Caption: A typical experimental workflow for characterizing a novel CAM.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is crucial for comparing the efficacy and safety of different compounds. The following tables provide templates for summarizing the key parameters of a novel CAM like this compound, with example data from known CAMs for context.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | HepG2.2.15 | [Insert Data] | [Insert Data] | [Calculate] |

| Lamivudine | HepG2 | 20 - 200 | >1000 | >5000 |

| GLS4 | HepAD38 | 5.3 | >100 | >18868 |

| JNJ-632 | PHH | [Data not specified] | >25 | [Data not specified] |

| BAY 41-4109 | PHH | [Data not specified] | >25 | [Data not specified] |

EC50: 50% effective concentration for inhibiting HBV replication. CC50: 50% cytotoxic concentration. Data for known compounds are illustrative and may vary between studies.[3][10][11]

Table 2: Biophysical Characterization of this compound's Effect on Capsid Stability

| Compound | Assay | Parameter | Value |

| This compound | Thermal Shift Assay | ΔTm (°C) | [Insert Data] |

| GLS4 | Thermal Shift Assay | ΔTm (°C) | + ~2-3 |

| GLP-26 | Thermal Shift Assay | ΔTm (°C) | + ~4-5 |

ΔTm: Change in the melting temperature of the HBV capsid upon compound binding, indicating stabilization.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of CAMs.

Cell-Based HBV Replication Assay

This assay is used to determine the EC50 of a compound against HBV replication in a cell culture model.

Protocol:

-

Cell Culture: Plate HepG2.2.15 cells (a stable cell line that replicates HBV) in 96-well plates and culture overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a no-drug control and a positive control (e.g., lamivudine).

-

Incubation: Incubate the plates for a period of 4 to 6 days.

-

Supernatant Collection: Collect the cell culture supernatant.

-

HBV DNA Quantification: Extract viral DNA from the supernatant and quantify the number of HBV DNA copies using quantitative PCR (qPCR).

-

Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro Capsid Assembly Assay

This assay directly assesses the effect of a compound on the assembly of the HBV capsid from purified Cp dimers.

Protocol:

-

Protein Purification: Express and purify recombinant HBV Cp149 (the assembly domain of the core protein) as dimers.[13]

-

Assembly Reaction: Incubate the Cp149 dimers with various concentrations of this compound.

-

Initiate Assembly: Induce capsid assembly by adjusting the ionic strength of the buffer (e.g., by adding NaCl).[2]

-

Analysis: Analyze the assembly products by:

-

Native Agarose Gel Electrophoresis: To visualize the formation of capsids and other high-molecular-weight species.[14]

-

Size Exclusion Chromatography (SEC): To separate and quantify assembled capsids from dimers.

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the assembled particles.

-

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the effect of a CAM on the morphology of assembled capsids.

Protocol:

-

Sample Preparation: Prepare samples from an in vitro assembly assay with and without this compound.

-

Negative Staining: Apply a small volume of the sample to a carbon-coated grid, remove the excess, and then stain with a heavy metal salt solution (e.g., uranyl acetate).

-

Imaging: Visualize the samples using a transmission electron microscope.

-

Analysis: Compare the morphology of the particles formed in the presence of this compound to the control. Look for the formation of regular icosahedral capsids, aberrant structures, or a lack of assembly.[12]

Visualizing the Mechanism of Action of CAMs

The following diagram illustrates the distinct mechanisms of action of Class I and Class II CAMs.

Caption: The divergent effects of Class I and Class II CAMs on HBV capsid assembly.

Conclusion

The investigation of novel HBV capsid assembly modulators is a promising avenue for the development of new antiviral therapies. A systematic approach, combining cell-based screening, quantitative analysis, and biophysical characterization, is essential for identifying and validating new drug candidates. This guide provides a framework for the investigation of a hypothetical CAM, this compound, and can be adapted for the study of other novel inhibitors of HBV capsid assembly. The detailed protocols and data presentation templates are intended to facilitate robust and reproducible research in this critical area of drug discovery.

References

- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Assembly Pathway of Hepatitis B Core Virus-like Particles from Genetically Fused Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiscale Modeling of Hepatitis B Virus Capsid Assembly and Its Dimorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. esrf.fr [esrf.fr]

- 10. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of hepatitis B virus DNA replicative intermediate forms by recombinant interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Experimental Characterization of the Hepatitis B Virus Capsid Dynamics by Solid-State NMR [frontiersin.org]

- 14. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings on a Novel HBV Inhibitor (HBV-IN-X) and its Impact on HBV Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research findings on a novel Hepatitis B Virus (HBV) inhibitor, designated HBV-IN-X. The document details the inhibitory effects of HBV-IN-X on HBV gene expression and replication, supported by quantitative data from a series of in vitro experiments. Detailed experimental protocols for the key assays are provided to enable reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's potential mechanism of action and the methodologies employed in its evaluation.

Introduction

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for all viral transcripts.[2][3][4] Current therapies, mainly nucleos(t)ide analogues, can effectively suppress HBV replication but rarely lead to a functional cure, highlighting the urgent need for novel therapeutic agents that can target different aspects of the HBV life cycle, including gene expression. This guide focuses on the preclinical evaluation of HBV-IN-X, a novel small molecule inhibitor, and its effects on HBV gene expression.

Quantitative Data on the Efficacy of HBV-IN-X

The antiviral activity of HBV-IN-X was assessed in HBV-infected HepG2-NTCP cells. The compound demonstrated a dose-dependent reduction in key viral markers. The following tables summarize the quantitative data obtained from these studies.

Table 1: Effect of HBV-IN-X on HBV DNA and RNA Levels

| Treatment Group | Concentration (µM) | Extracellular HBV DNA (log10 copies/mL) | Intracellular HBV pgRNA (relative expression) |

| Vehicle Control | 0 | 7.2 ± 0.3 | 1.00 |

| HBV-IN-X | 0.1 | 6.5 ± 0.4 | 0.85 ± 0.07 |

| HBV-IN-X | 1 | 5.1 ± 0.2 | 0.42 ± 0.05 |

| HBV-IN-X | 10 | 3.8 ± 0.3 | 0.15 ± 0.03 |

| Entecavir (Control) | 0.1 | 4.5 ± 0.2 | 0.95 ± 0.08 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of HBV-IN-X on HBV Antigen Levels

| Treatment Group | Concentration (µM) | HBsAg (log10 IU/mL) | HBeAg (relative level) |

| Vehicle Control | 0 | 4.1 ± 0.2 | 1.00 |

| HBV-IN-X | 0.1 | 3.8 ± 0.3 | 0.91 ± 0.06 |

| HBV-IN-X | 1 | 2.9 ± 0.2 | 0.55 ± 0.04 |

| HBV-IN-X | 10 | 1.7 ± 0.1 | 0.23 ± 0.02 |

| Entecavir (Control) | 0.1 | 4.0 ± 0.2 | 0.98 ± 0.05 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and HBV Infection

HepG2-NTCP (Sodium Taurocholate Cotransporting Polypeptide) cells, which are susceptible to HBV infection, were used in these studies.[5]

-

Cell Maintenance: HepG2-NTCP cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 500 µg/mL G418. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

HBV Infection: Cells were seeded in 24-well plates and grown to 80% confluence.[6] The cells were then infected with HBV (genotype D) at a multiplicity of infection (MOI) of 100 genome equivalents per cell in the presence of 4% polyethylene glycol 8000 for 16 hours. After infection, the inoculum was removed, and the cells were washed three times with phosphate-buffered saline (PBS) before adding fresh culture medium containing different concentrations of HBV-IN-X or the vehicle control.

Quantification of HBV DNA and RNA

-

Extracellular HBV DNA Quantification: Supernatants from the cell cultures were collected at day 6 post-treatment. The viral DNA was extracted using a commercial viral DNA extraction kit. The amount of HBV DNA was quantified by real-time quantitative PCR (qPCR) using primers and a probe targeting the S gene of HBV.[6]

-

Intracellular HBV pgRNA Quantification: Total cellular RNA was extracted from the cells using an RNA purification kit, followed by on-column DNase treatment to remove any contaminating DNA.[6] The RNA was then reverse transcribed into cDNA using a cDNA synthesis kit.[6] The levels of pregenomic RNA (pgRNA) were quantified by qPCR using specific primers. The relative expression of pgRNA was calculated using the 2-ΔΔCt method, with GAPDH as the endogenous control.

Quantification of HBV Antigens

-

HBsAg and HBeAg ELISA: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in the cell culture supernatants were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[7][8] The results were read on a microplate reader at 450 nm.

Visualizations: Workflows and Pathways

Experimental Workflow for HBV-IN-X Evaluation

The following diagram illustrates the general workflow used for the in vitro evaluation of HBV-IN-X.

Caption: General experimental workflow for evaluating the anti-HBV activity of HBV-IN-X.

Hypothetical Signaling Pathway for HBV-IN-X Action

Based on preliminary data, it is hypothesized that HBV-IN-X may interfere with a host signaling pathway that is exploited by HBV for efficient transcription. The diagram below illustrates this hypothetical mechanism.

Caption: Hypothetical mechanism of HBV-IN-X inhibiting HBV transcription.

Discussion and Future Directions

The early research findings indicate that HBV-IN-X is a potent inhibitor of HBV gene expression and replication in an in vitro model. The compound effectively reduces the levels of extracellular HBV DNA, intracellular pgRNA, and secreted HBsAg and HBeAg in a dose-dependent manner. The observed reduction in both viral nucleic acids and proteins suggests that HBV-IN-X may act at the level of viral transcription or post-transcriptional regulation.

The proposed mechanism of action, involving the inhibition of a host kinase required for the activation of a key transcription factor, provides a plausible explanation for the observed effects. However, further studies are required to validate this hypothesis. Future research will focus on identifying the specific molecular target of HBV-IN-X, evaluating its efficacy in primary human hepatocytes and in vivo models of HBV infection, and assessing its toxicity profile.

Conclusion

HBV-IN-X represents a promising new class of HBV inhibitors that target viral gene expression. The data presented in this guide provide a strong rationale for its continued development as a potential component of a functional cure for chronic Hepatitis B. The detailed protocols and methodologies described herein are intended to support further research and validation efforts by the scientific community.

References

- 1. Frontiers | Whole genome analysis of hepatitis B virus before and during long-term therapy in chronic infected patients: Molecular characterization, impact on treatment and liver disease progression [frontiersin.org]

- 2. The current status and future directions of hepatitis B antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights on Hepatitis B Virus Viral Transcription in Single Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental models of hepatitis B and C — new insights and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An enrichment protocol and analysis pipeline for long read sequencing of the hepatitis B virus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High expression of hepatitis B virus based vector with reporter gene in hepatitis B virus infection system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Significance of Quantitative HBsAg Titres and its Correlation With HBV DNA Levels in the Natural History of Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Novel Hepatitis B Virus Inhibitor (e.g., Hbv-IN-31) in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. A key factor in the persistence of HBV infection is the formation and stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1][2] This cccDNA serves as the transcriptional template for all viral RNAs, making its formation and maintenance a prime target for novel antiviral therapies.[1][2][3] This document provides a detailed experimental protocol for the in vitro evaluation of a novel hypothetical HBV inhibitor, herein referred to as Hbv-IN-31, using established cell culture models of HBV infection. The protocols outlined below are designed to assess the efficacy of this compound in inhibiting HBV replication, with a particular focus on the crucial stage of cccDNA formation.

Mechanism of Action and Signaling Pathways

While the specific target of the hypothetical this compound is not defined, a plausible mechanism for a novel inhibitor would be the disruption of the host-virus interactions necessary for cccDNA formation. The conversion of relaxed circular DNA (rcDNA) to cccDNA is a multi-step process that involves several host DNA repair enzymes.[3][4][5] An inhibitor could target one or more of these host factors or a viral component involved in this process.

HBV cccDNA Formation Pathway